molecular formula C4H2BrClF6O B8538502 1-(1-Bromo-2,2,2-trifluoroethoxy)-2-chloro-1,1,2-trifluoroethane CAS No. 51410-34-5

1-(1-Bromo-2,2,2-trifluoroethoxy)-2-chloro-1,1,2-trifluoroethane

Cat. No. B8538502
M. Wt: 295.40 g/mol
InChI Key: KVVISPYJVKSSBU-UHFFFAOYSA-N
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Patent
US04059639

Procedure details

CF3CH2OCF2CHFCl (104 g.) and bromine (85 g.) were vaporized in a stream of nitrogen at 15-20 l/hr. The gaseous mixture was then passed through a 1 × 12 inch glass tube at 475° C. The crude product (137 g.) was condensed in a "Dry Ice" trap and purified by fractional distillation and preparative gas chromatography. The product CF3CHBrOCF2CHFCl had b.p. 109° C., nD20 1.3525 and analyzed as follows:
Quantity
104 g
Type
reactant
Reaction Step One
Quantity
85 g
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
137 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([CH2:5][O:6][C:7]([CH:10]([Cl:12])[F:11])([F:9])[F:8])([F:4])([F:3])[F:2].[Br:13]Br.C(=O)=O>>[C:1]([CH:5]([O:6][C:7]([CH:10]([Cl:12])[F:11])([F:8])[F:9])[Br:13])([F:4])([F:3])[F:2]

Inputs

Step One
Name
Quantity
104 g
Type
reactant
Smiles
C(F)(F)(F)COC(F)(F)C(F)Cl
Step Two
Name
Quantity
85 g
Type
reactant
Smiles
BrBr
Step Three
Name
crude product
Quantity
137 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was then passed through a 1 × 12 inch glass tube at 475° C
DISTILLATION
Type
DISTILLATION
Details
purified by fractional distillation and preparative gas chromatography

Outcomes

Product
Name
Type
Smiles
C(F)(F)(F)C(Br)OC(F)(F)C(F)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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